molecular formula C8H4BrF3N2O B1279878 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one CAS No. 683240-52-0

4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one

Cat. No.: B1279878
CAS No.: 683240-52-0
M. Wt: 281.03 g/mol
InChI Key: MWJMZNFWRMPROD-UHFFFAOYSA-N
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Description

Isomeric Analysis:

  • Tautomerism :
    The 1,3-dihydrobenzimidazol-2-one structure limits annular tautomerism (proton transfer between nitrogen atoms) due to saturation at positions 1 and 3. However, the 2-one group could theoretically exhibit keto-enol tautomerism. In practice, the keto form is stabilized by conjugation with the aromatic system, making enolization negligible under standard conditions.

  • Positional Isomerism :
    The fixed positions of the bromine (C4) and trifluoromethyl (C6) groups preclude positional isomerism. Substitution patterns are dictated by the synthetic route, typically involving directed ortho-metalation or electrophilic aromatic substitution.

  • Stereoisomerism :
    No chiral centers or geometric isomerism is present in the structure.

Structural Uniqueness:

The combination of electron-withdrawing groups (-Br and -CF₃) and the benzimidazolone core confers distinct electronic properties. The trifluoromethyl group enhances lipophilicity (LogP = 3.05), while the bromine atom provides a handle for further functionalization via cross-coupling reactions.

Properties

IUPAC Name

4-bromo-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2O/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJMZNFWRMPROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468919
Record name 4-bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683240-52-0
Record name 4-bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule features a benzimidazolone core substituted with bromine and trifluoromethyl groups at positions 4 and 6, respectively. Retrosynthetic disconnection suggests two primary intermediates:

  • 4-Bromo-2-nitroaniline derivatives for introducing the bromine moiety.
  • Trifluoromethylated benzene precursors (e.g., 3-trifluoromethylaniline) for installing the CF₃ group.

Critical challenges include avoiding steric hindrance during cyclization and ensuring compatibility of nitro/bromo groups with subsequent reduction steps.

Primary Synthetic Routes

Suzuki-Miyaura Cross-Coupling Approach

This method, detailed in WO2019043217A1 , employs palladium-catalyzed coupling to assemble the benzimidazolone skeleton:

Step 1 : Suzuki-Miyaura Coupling

  • Reactants :
    • Aryl bromide (e.g., 4-bromo-2-nitrobenzene)
    • Boronic acid (e.g., 3-trifluoromethylphenylboronic acid)
  • Conditions :
    • Catalyst: Pd(PPh₃)₄ (5 mol%)
    • Base: K₂CO₃ (2 eq)
    • Solvent: DME/H₂O (4:1)
    • Temperature: 80°C, 12 h
  • Yield : 78–85%

Step 2 : Nitro Group Reduction

  • Reductant : H₂/Pd-C (10% w/w)
  • Solvent : Ethanol
  • Temperature : 25°C, 3 h
  • Yield : 92%

Step 3 : Cyclization to Benzimidazolone

  • Cyclizing Agent : Triphosgene (1.2 eq)
  • Base : Et₃N (3 eq)
  • Solvent : THF
  • Temperature : 0°C → 25°C, 6 h
  • Yield : 65–70%
Table 1: Key Parameters for Suzuki-Miyaura Route
Parameter Value/Detail Source
Coupling Catalyst Pd(PPh₃)₄
Reduction Time 3 h
Cyclization Temperature 0°C → 25°C
Overall Yield 48–53%

Bromination of Trifluoromethylated Precursors

CN103058820B outlines a bromination strategy using N-bromosuccinimide (NBS):

Step 1 : Preparation of 6-Trifluoromethyl-1,3-dihydrobenzoimidazol-2-one

  • Starting Material : 3-Trifluoromethyl-1,2-phenylenediamine
  • Cyclization : Urea (2 eq), HCl (cat.), reflux, 8 h
  • Yield : 88%

Step 2 : Regioselective Bromination

  • Brominating Agent : NBS (1.1 eq)
  • Solvent : DMF
  • Temperature : 60°C, 4 h
  • Yield : 74%
Table 2: Bromination Optimization
Variable Optimal Condition Yield Impact
NBS Equivalents 1.1 eq Maximizes mono-bromination
Solvent Polarity DMF > DCM Enhances solubility
Reaction Time 4 h Prevents di-bromination

Nitro Reduction-Cyclization Sequence

EP3345900B1 describes a nitro-to-amine reduction followed by cyclization:

Step 1 : Nitration of 4-Bromo-2-methoxyaniline

  • Nitrating Agent : HNO₃/H₂SO₄ (1:3)
  • Temperature : 0°C, 1 h
  • Yield : 77%

Step 2 : Bromination with CuBr₂

  • Conditions : CuBr₂ (1.5 eq), tert-butyl nitrite (3 eq), CH₃CN, 50°C, 2.5 h
  • Yield : 68%

Step 3 : Reduction and Cyclization

  • Reduction : Fe/NH₄Cl (2 eq), EtOH/H₂O, 85°C, 2 h
  • Cyclization : Triphosgene, Et₃N, THF
  • Overall Yield : 51%

Comparative Analysis of Synthetic Methods

Table 3: Route Comparison
Method Advantages Limitations Scalability
Suzuki-Miyaura High regioselectivity Pd cost, ligand sensitivity Industrial
Direct Bromination Fewer steps Di-bromination risk Lab-scale
Nitro Reduction Avoids boronic acids Harsh nitration conditions Pilot-scale

Advanced Modifications and Catalytic Innovations

Microwave-Assisted Cyclization

Recent adaptations (e.g., US7511020B2 ) utilize microwave irradiation to accelerate cyclization:

  • Conditions : 150°C, 20 min
  • Yield Increase : 12% vs. conventional heating

Flow Chemistry for Bromination

Continuous-flow systems (Frontiers in Chemistry ) enhance safety and reproducibility:

  • Residence Time : 30 s
  • Conversion : >99%

Analytical Characterization Data

Critical spectroscopic benchmarks for the target compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H), 7.24 (s, 1H), 3.55 (s, 2H)
  • ¹⁹F NMR : δ -62.4 (CF₃)
  • LCMS (ESI) : m/z 281.03 [M+H]⁺

Industrial-Scale Considerations

Vulcanchem highlights these optimization parameters for kilogram-scale production:

  • Purity : ≥97% via recrystallization (EtOAc/hexanes)
  • Catalyst Recycling : Pd recovery ≥92%
  • Cost Analysis : Raw material costs dominate (62%), followed by catalysis (23%)

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce complex aromatic compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, further stabilizing interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one is unique due to its combination of a bromine atom, trifluoromethyl group, and benzoimidazol-2-one core. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one is a heterocyclic organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor and its applications in treating various diseases.

  • Molecular Formula : C₈H₄BrF₃N₂O
  • Molecular Weight : 281.03 g/mol
  • CAS Number : 683240-52-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as prolyl hydroxylase enzymes. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration, while the bromine atom can engage in halogen bonding, stabilizing interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound acts as a prolyl hydroxylase inhibitor , which is significant in the regulation of hypoxia-inducible factors (HIFs). Inhibition of prolyl hydroxylases can lead to the stabilization of HIFs, promoting angiogenesis and cellular adaptation to hypoxic conditions. This mechanism has implications for treating conditions such as ischemic diseases and cancer .

Antibacterial and Anticancer Properties

Studies have demonstrated that this compound exhibits antibacterial properties against various bacterial strains. Additionally, it shows promise in anticancer research by inducing apoptosis in cancer cells through pathways involving HIF stabilization and subsequent metabolic changes.

Case Study 1: Prolyl Hydroxylase Inhibition

A study evaluated the effects of this compound on cellular responses to hypoxia. The results showed that treatment with this compound led to increased levels of HIF-1α in cultured cells under low oxygen conditions, suggesting a robust inhibitory effect on prolyl hydroxylase activity. This effect was linked to enhanced expression of vascular endothelial growth factor (VEGF), promoting angiogenesis .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The findings indicated that it inhibited bacterial growth effectively at low concentrations. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameBiological ActivityMechanism of Action
4-Bromo-2,6-difluorobenzotrifluorideModerate antibacterial propertiesCell wall synthesis inhibition
4-Bromo-1,1,1-trifluorobutaneLimited anticancer activityUnknown
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromideAntimicrobial and anticancer propertiesDisruption of metabolic pathways

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one?

  • Methodology : The compound can be synthesized via cyclocondensation of 4-bromo-5-fluoro-1,2-phenylenediamine with trifluoromethyl-containing carbonyl derivatives. Key steps include:

  • Trifluoromethyl Introduction : Use trifluoroacetic acid (CF₃COOH) and catalytic HCl under reflux to facilitate cyclization .
  • Bromo Retention : Employ brominated starting materials (e.g., 4-bromo-1,2-phenylenediamine) to preserve the bromo substituent during synthesis .
  • Solvent System : Dry DMF or polyphosphoric acid (PPA) at 120°C under nitrogen to promote imidazolone ring formation .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • ¹H/¹³C-NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and CF₃ groups (δ 120–125 ppm for ¹³C) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 295) and fragmentation patterns .
  • Elemental Analysis : Verify Br and F content (±0.3% error margin) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products (e.g., dehalogenation or over-alkylation)?

  • Key Variables :

  • Temperature Control : Lower temperatures (80–100°C) reduce bromine loss, while higher temperatures (120°C) enhance cyclization efficiency .
  • Catalyst Screening : Compare PPA (for milder conditions) vs. HCl/CF₃COOH (for CF₃ stability) .
  • Solvent Polarity : DMF improves solubility of intermediates, reducing tar formation .
    • Monitoring Tools : Use TLC or in-situ IR to track reaction progress and adjust parameters dynamically .

Q. How do substituent effects (Br vs. CF₃) influence the compound’s reactivity in cross-coupling reactions?

  • Experimental Design :

  • Suzuki-Miyaura Reactions : Test Br reactivity with aryl boronic acids (Pd catalysis, 80°C, K₂CO₃ base) .
  • CF₃ Stability : Assess trifluoromethyl retention under basic/acidic conditions via ¹⁹F NMR .
    • Data Interpretation : Br exhibits higher cross-coupling activity (yields >70%), while CF₃ groups remain inert under most conditions .

Q. What strategies resolve contradictions in reported synthetic yields for brominated benzimidazolones?

  • Case Study :

  • Contradiction : Yields vary from 45% (DMF, 18h) to 65% (PPA, 4h) .
  • Resolution : Conduct DOE (Design of Experiments) to isolate critical factors (e.g., reaction time, solvent purity). For example, PPA reduces side reactions but requires rigorous drying .

Q. How to evaluate the biological activity of this compound derivatives?

  • Methodology :

  • Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .
  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .
    • Structure-Activity Relationship (SAR) : Correlate Br/CF₃ positions with activity; para-CF₃ enhances membrane permeability .

Methodological Challenges and Solutions

Q. How to handle hazardous intermediates (e.g., brominated amines) during synthesis?

  • Safety Protocols :

  • Ventilation : Use fume hoods for steps involving volatile brominated compounds .
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact .
    • Waste Management : Neutralize acidic by-products with NaHCO₃ before disposal .

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